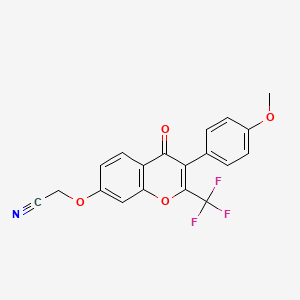

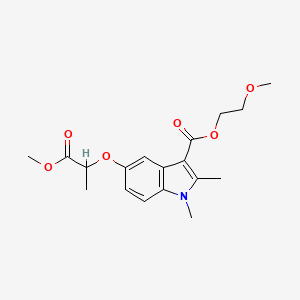

2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-((4-methoxyphenyl)amino)but-2-enoate can occur by the nucleophilic attack of ethyl 2-cyanoacetate anion to 4-methoxy acetimidoyl chloride and then elimination of chlorine ion .科学的研究の応用

Synthesis and Characterization

- Crown Ethers Synthesis : It's involved in the synthesis of novel crown ethers, especially in creating 3-phenyl chromenone crown ethers. These compounds have been studied for their ability to associate with cations like Li+, Na+, K+, and Rb+ (Bulut & Erk, 2001).

- Warfarin Synthesis : It plays a role in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating its significance in pharmaceutical chemistry (Alonzi et al., 2014).

- Solvolysis Reactions : The compound is involved in solvolysis reactions, particularly in studying the role of ion-molecule pairs and nucleophilic addition in these processes (Jia et al., 2002).

Antibacterial Properties

- Antibacterial Activity : Research has been conducted on the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, indicating potential applications in developing antibacterial agents (Behrami & Dobroshi, 2019).

Organic Synthesis

- Coumarin Derivatives : Studies focus on the synthesis of condensed coumarin derivatives, demonstrating its utility in organic synthesis and the creation of complex organic compounds (Dekić et al., 2007).

- Aerobic Oxidations : It's used in chromium corrole-catalyzed aerobic oxidations, showcasing its relevance in catalysis and organic reactions (Mahammed et al., 2003).

Luminescent Lanthanide Ion Complexes

- Luminescent Solutions : The compound is associated with the synthesis of luminescent lanthanide ion complexes, which are significant in the development of materials with unique optical properties (de Bettencourt-Dias et al., 2007).

Synthesis of Various Derivatives

- Heterocycles Incorporation : It is integral in synthesizing heterocycles incorporating pyrazolo[3,4-d]pyrimidin-4-one moiety, useful in antioxidant applications (El‐Mekabaty, 2015).

- Cyano-Functionalized Chromenes : The compound aids in the selective synthesis of cyano-functionalized 2-aryl-4H-chromenes under environmentally benign conditions, highlighting its role in green chemistry (Yin et al., 2013).

作用機序

Target of Action

The compound’s structure suggests it may interact with various proteins or enzymes in the body, influencing their function .

Mode of Action

The compound’s structure suggests it may bind to its targets, altering their function and leading to changes at the molecular level .

Biochemical Pathways

The compound likely affects various biochemical pathways due to its potential interactions with different proteins or enzymes. These effects could lead to downstream changes in cellular processes .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effect in the body .

Result of Action

Given the compound’s potential interactions with various targets, it is likely to have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3NO4/c1-25-12-4-2-11(3-5-12)16-17(24)14-7-6-13(26-9-8-23)10-15(14)27-18(16)19(20,21)22/h2-7,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOCEAHGIMBQMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Ethyl-3,4,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2843216.png)

![3,5-diethyl 6-{[(E)-[(dimethylamino)methylidene]amino]amino}-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate](/img/structure/B2843217.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2843219.png)

![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2843223.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methoxybenzoate](/img/structure/B2843225.png)

![[1H-indol-3-yl(phenyl)methyl]methylamine](/img/structure/B2843226.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)

![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2843239.png)